S-(4-chlorophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbothioate
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Overview
Description
[(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE is a complex organic compound that features a combination of chlorophenyl, sulfanyl, dimethylphenyl, and oxazole moieties
Preparation Methods
The synthesis of [(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
[(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of [(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
[(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE can be compared to other compounds with similar structures, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral properties.
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-Yl]sulfanyl}-N-(3,4-Dimethylphenyl)acetamide: Used in antimicrobial studies.
These comparisons highlight the unique combination of functional groups in [(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14ClNO2S |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C18H14ClNO2S/c1-11-3-4-13(9-12(11)2)17-10-16(20-22-17)18(21)23-15-7-5-14(19)6-8-15/h3-10H,1-2H3 |
InChI Key |
QUESGYAWKIPROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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